4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline
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Overview
Description
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the para position of the aniline ring and a 2-methylidenepent-4-en-1-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline can be achieved through several synthetic routes. One common method involves the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers of the aromatic series with high yields and optical purity of up to 93%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of bioactive molecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to form stable intermediates and products, which can interact with biological targets or catalyze specific reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(2-methylpentan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline: A Schiff base ligand with applications in supramolecular chemistry.
2-(3-methylidenepent-4-en-1-yl)pyridine: A polar diene-based monomer used in copolymerization.
Uniqueness
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to participate in enantioselective reactions and form optically pure products makes it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
919361-73-2 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
4-methyl-N-(2-methylidenepent-4-enyl)aniline |
InChI |
InChI=1S/C13H17N/c1-4-5-12(3)10-14-13-8-6-11(2)7-9-13/h4,6-9,14H,1,3,5,10H2,2H3 |
InChI Key |
KNDIJKWVYJLZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=C)CC=C |
Origin of Product |
United States |
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